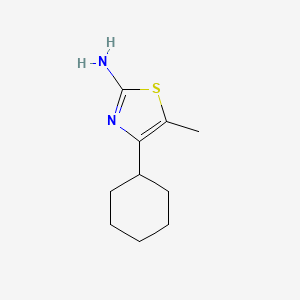

4-Cyclohexyl-5-methyl-1,3-thiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-Cyclohexyl-5-methyl-1,3-thiazol-2-amine" is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. Thiazoles are known for their importance in medicinal chemistry due to their presence in various biologically active compounds.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the formation of a thiazole ring through cyclization reactions. For instance, the synthesis of N-(1,3-Thiazol-5(4H)-ylidene)amines is achieved via 1,3-dipolar cycloaddition of azides with thiazol-5(4H)-thiones, which results in the formation of thiazole derivatives with good yield . Similarly, the synthesis of enantiomerically pure thiazole-thiones and their subsequent reactions to form spirocyclic cycloadducts through 1,3-dipolar cycloaddition with azomethine ylides is another example of thiazole synthesis . These methods highlight the versatility of thiazole chemistry in generating a wide array of derivatives, including the target compound.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be complex and is often elucidated using techniques such as X-ray diffraction. For example, the crystal structure of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was determined by single-crystal X-ray diffraction, revealing a monoclinic system with specific space group and cell parameters . This level of structural detail is crucial for understanding the molecular interactions and properties of thiazole derivatives.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including nucleophilic substitution and condensation. For instance, cyclohexylamine reacts with certain aldehydes to give products through nucleophilic substitution or condensation followed by hydrolysis, depending on the substituents present on the aldehyde . These reactions are indicative of the reactivity of thiazole derivatives and their potential to form diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. For example, the presence of substituents such as tert-butyl, triazole, and diiodinebenzyl groups can affect the compound's solubility, melting point, and biological activity . Additionally, the antitumor activity of thiazole derivatives, as demonstrated by the IC50 value against the Hela cell line, is a significant aspect of their chemical properties . The synthesis of thiazole derivatives with specific substituents, such as cyclohexyl, can lead to compounds with potent antidiabetic activity, as seen in the metabolites of ciglitazone .

科学的研究の応用

Synthesis and Chemical Properties

4-Cyclohexyl-5-methyl-1,3-thiazol-2-amine has been a subject of interest in the field of organic chemistry, particularly in the synthesis of complex molecules and the study of their properties. Gebert and Heimgartner (2002) demonstrated the synthesis of optically active 1,3-thiazole derivatives using a similar structure, focusing on stereoselective reactions and the formation of spirocyclic cycloadducts (Gebert & Heimgartner, 2002). Özdemir et al. (2009) investigated the molecular and electronic structure of a closely related molecule, highlighting its potential in various chemical applications (Özdemir et al., 2009).

Application in Medicinal Chemistry

In medicinal chemistry, derivatives of 1,3-thiazol-2-amine, which share a core structure with this compound, have been explored for their potential biological activities. Kumar Naik et al. (2015) synthesized metal complexes containing tri-dentate NSN donor ligands based on a similar structure, showing significant anti-inflammatory, analgesic, and DNA binding activities (Kumar Naik et al., 2015). Additionally, Gomha et al. (2015) conducted research on thiazole derivatives for their anticancer activity, emphasizing the relevance of this chemical class in pharmacological research (Gomha et al., 2015).

Catalytic Applications

The compound and its derivatives also find use in catalytic processes. For instance, Ghorbani-Vaghei and Amiri (2014) utilized a similar compound in the synthesis of N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives, highlighting its role as a catalyst in chemical synthesis (Ghorbani-Vaghei & Amiri, 2014).

Structural and Spectral Analysis

Structural and spectral analyses of compounds structurally similar to this compound have been a significant area of research. For instance, Dani et al. (2013) conducted X-ray and DFT studies on 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine, highlighting the importance of such analyses in understanding the properties and potential applications of these compounds (Dani et al., 2013).

作用機序

Target of Action

Thiazole derivatives have been found to act on a variety of biological targets, exhibiting antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . For instance, some thiazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi .

Biochemical Pathways

Thiazole derivatives are known to influence various biochemical pathways, potentially activating or inhibiting enzymes, stimulating or blocking receptors, and affecting the synthesis of neurotransmitters .

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the action of thiazole derivatives .

将来の方向性

While the specific future directions for 4-Cyclohexyl-5-methyl-1,3-thiazol-2-amine are not mentioned in the search results, thiazoles are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin . They have gained increasing consideration in the antibacterial landfill . Therefore, different therapeutic tools are urgently required .

生化学分析

Biochemical Properties

Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative. For instance, some thiazole derivatives have been found to inhibit certain enzymes, while others may act as agonists or antagonists for various protein receptors .

Cellular Effects

The cellular effects of 4-Cyclohexyl-5-methyl-1,3-thiazol-2-amine are also not fully known. Thiazole derivatives have been shown to influence cell function in various ways. For example, some thiazole derivatives can affect cell signaling pathways, gene expression, and cellular metabolism . These effects can lead to changes in cell growth, differentiation, and survival.

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Thiazole derivatives are known to have varying effects over time. Some may have immediate effects, while others may have delayed or long-term effects . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies would be beneficial.

Dosage Effects in Animal Models

Thiazole derivatives are known to have varying effects at different dosages . Some may exhibit threshold effects, while others may have toxic or adverse effects at high doses.

Metabolic Pathways

Thiazole derivatives are known to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives are known to interact with various transporters and binding proteins, and can affect their localization or accumulation .

Subcellular Localization

Thiazole derivatives are known to be directed to specific compartments or organelles by targeting signals or post-translational modifications .

特性

IUPAC Name |

4-cyclohexyl-5-methyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2S/c1-7-9(12-10(11)13-7)8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOSPSSPJQDGQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Difluoromethoxy)benzoyl]piperazine](/img/structure/B3009718.png)

![6,6-Difluorospiro[2.5]octan-1-amine hydrochloride](/img/structure/B3009719.png)

![2-(benzylthio)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3009722.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3009726.png)

![1,10-Bis[2-[(4-methylphenyl)sulfonyl]hydrazide]-decanedioic acid](/img/structure/B3009733.png)

![5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-methylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B3009734.png)

![2-(1-{[3-methyl-4-(propan-2-yl)phenyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B3009735.png)